2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide
CAS No.:
Cat. No.: VC15636831
Molecular Formula: C27H29N5O4S
Molecular Weight: 519.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29N5O4S |
|---|---|
| Molecular Weight | 519.6 g/mol |
| IUPAC Name | 2-[4-[[4-[3-(tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]phenoxy]acetamide |
| Standard InChI | InChI=1S/C27H29N5O4S/c1-17-9-10-18(15-23(17)37(34,35)32-27(2,3)4)25-21-7-5-6-8-22(21)26(31-30-25)29-19-11-13-20(14-12-19)36-16-24(28)33/h5-15,32H,16H2,1-4H3,(H2,28,33)(H,29,31) |
| Standard InChI Key | MHAIPQPSBVBXBW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)N)S(=O)(=O)NC(C)(C)C |
Introduction
2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and therapeutic applications. This compound features a phthalazine core, which is a key structural component known for its involvement in various pharmacological activities, combined with a tert-butylsulfamoyl group, contributing to its unique chemical properties.
Synthesis and Chemical Reactivity
The synthesis of 2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide typically involves multiple steps, including the formation of the phthalazine core, introduction of the tert-butylsulfamoyl group, and attachment of the phenoxyacetamide moiety. These reactions require precise control over conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
| Synthesis Step | Description | Conditions |
|---|---|---|
| Formation of Phthalazine Core | Cyclization reaction forming the phthalazine ring | High temperature, specific catalysts |
| Introduction of Tert-butylsulfamoyl Group | Nucleophilic substitution or addition reaction | Controlled pH, temperature |
| Attachment of Phenoxyacetamide Moiety | Condensation or coupling reaction | Mild conditions, catalysts |
Biological Activities and Therapeutic Potential
Preliminary studies suggest that 2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide exhibits various biological activities, potentially making it useful for therapeutic applications. Interaction studies focus on its binding affinity to biological targets, employing techniques such as fluorescence spectroscopy or molecular docking simulations.
| Biological Activity | Potential Therapeutic Use | Mechanism of Action |
|---|---|---|
| Antimicrobial Activity | Treatment of infections | Interference with microbial metabolism |
| Anticancer Activity | Cancer therapy | Inhibition of cell proliferation pathways |
| Anti-inflammatory Activity | Management of inflammatory conditions | Modulation of inflammatory signaling pathways |
Comparison with Similar Compounds
While 2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide shares structural similarities with other compounds, its unique combination of a phthalazine core and tert-butylsulfamoyl substituent confers distinct biological activities. For example:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-N-(tert-butyl)benzamide | Similar sulfonamide group | Antimicrobial |
| N-(2-Morpholinoethyl)thieno[3,2-c]pyridine-7-carboxamide | Contains a morpholino group | Anticancer |
| Triethylene Glycol Bis[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate] | Hydroxy-substituted aromatic rings | Antioxidant |
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